Lipophilicity: N-Methyl vs. N-Ethyl Triazole
4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline exhibits a computed LogP of 1.20, compared to 1.50 for the N-ethyl analog 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline (CAS 1344061-20-6) [1]. The ΔLogP of +0.30 for the ethyl derivative arises from the additional methylene group, which increases lipophilicity and may confound SAR interpretation in medicinal chemistry programs [1].
| Evidence Dimension | Computed partition coefficient (LogP) – lipophilicity |
|---|---|
| Target Compound Data | LogP = 1.20 (Fluorochem computed value) |
| Comparator Or Baseline | 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline (CAS 1344061-20-6): XLogP3 = 1.50 |
| Quantified Difference | ΔLogP = +0.30 (ethyl analog more lipophilic) |
| Conditions | Computed logP values from vendor databases (Fluorochem LogP algorithm; XLogP3 for comparator) |
Why This Matters
A ΔLogP of 0.30 can shift a compound across critical lipophilicity thresholds in drug design (e.g., crossing LogP > 3 or < 1 boundaries), directly impacting permeability, solubility, and off-target promiscuity risk.
- [1] Kuujia Chemical Database. Product Entry: 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline, CAS 1344061-20-6. Available at: https://www.kuujia.com/cas-1344061-20-6.html (Accessed 2026). View Source
